Cas no 2680857-01-4 (2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid)

2-N-メチル-3-(N-メチルアセトアミド)プロパンアミド酢酸は、高度に機能化されたアミド化合物であり、医薬品中間体や生化学研究における重要な構築ブロックとして利用されています。この化合物の特徴は、分子内に2つのアミド結合とカルボン酸基を有する多機能性構造にあり、選択的な反応性と優れた溶解性を示します。特に、タンパク質修飾やペプチド合成におけるユニットとしての応用が期待され、複雑な分子設計において立体選択的反応を可能にする点が注目されています。また、安定性に優れ、有機溶媒や水性媒体での取り扱いが容易であるため、実験室環境での利用適性が高いです。

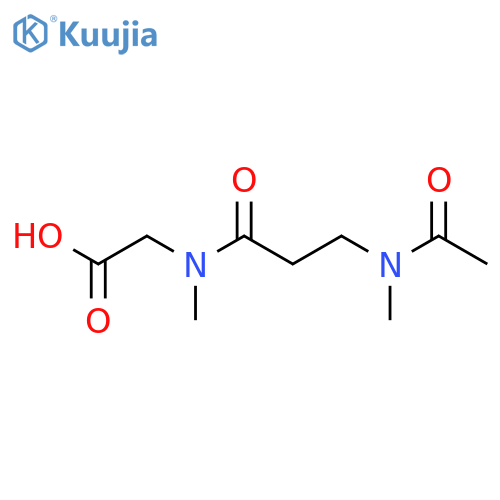

2680857-01-4 structure

商品名:2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid

2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid

- EN300-28273632

- 2680857-01-4

- 2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid

-

- インチ: 1S/C9H16N2O4/c1-7(12)10(2)5-4-8(13)11(3)6-9(14)15/h4-6H2,1-3H3,(H,14,15)

- InChIKey: OOKNXKJFWBRYSC-UHFFFAOYSA-N

- ほほえんだ: O=C(CCN(C(C)=O)C)N(C)CC(=O)O

計算された属性

- せいみつぶんしりょう: 216.11100700g/mol

- どういたいしつりょう: 216.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.9Ų

- 疎水性パラメータ計算基準値(XlogP): -1.3

2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28273632-1g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 1g |

$986.0 | 2023-09-09 | ||

| Enamine | EN300-28273632-1.0g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-28273632-5.0g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-28273632-0.05g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-28273632-10.0g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-28273632-0.1g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-28273632-5g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 5g |

$2858.0 | 2023-09-09 | ||

| Enamine | EN300-28273632-0.25g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 0.25g |

$906.0 | 2025-03-19 | |

| Enamine | EN300-28273632-0.5g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-28273632-2.5g |

2-[N-methyl-3-(N-methylacetamido)propanamido]acetic acid |

2680857-01-4 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 |

2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

2680857-01-4 (2-N-methyl-3-(N-methylacetamido)propanamidoacetic acid) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量